molecular formula C10H6FNO2S B13983382 2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)-

2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)-

Cat. No.: B13983382
M. Wt: 223.23 g/mol
InChI Key: VAMVYMFAPYZFNM-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridine ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.

Scientific Research Applications

2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylicacid, 5-(2-fluoro-4-pyridinyl)- is unique due to the presence of both a thiophene ring and a fluorinated pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

5-(2-fluoropyridin-4-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H6FNO2S/c11-9-5-6(3-4-12-9)7-1-2-8(15-7)10(13)14/h1-5H,(H,13,14)

InChI Key

VAMVYMFAPYZFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=CC=C(S2)C(=O)O)F

Origin of Product

United States

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